

A Comparative Guide to the Biological Activities of 1,4-Benzodioxane Derivatives

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Compound of Interest

Compound Name: *1,4-Benzodioxane-6-boronic acid*

Cat. No.: *B069397*

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The 1,4-benzodioxane scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in designing molecules with a wide range of biological activities.[\[1\]](#) [\[2\]](#) This heterocyclic system is a key component in both natural products and synthetic drugs, demonstrating activities from anticancer and antimicrobial to cardiovascular and neuroreceptor modulation.[\[1\]](#)[\[3\]](#)[\[4\]](#) This guide provides a comparative analysis of the biological performance of various 1,4-benzodioxane derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Anticancer Activity

Derivatives of 1,4-benzodioxane have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical cellular pathways and induction of apoptosis.[\[1\]](#)[\[5\]](#)[\[6\]](#)

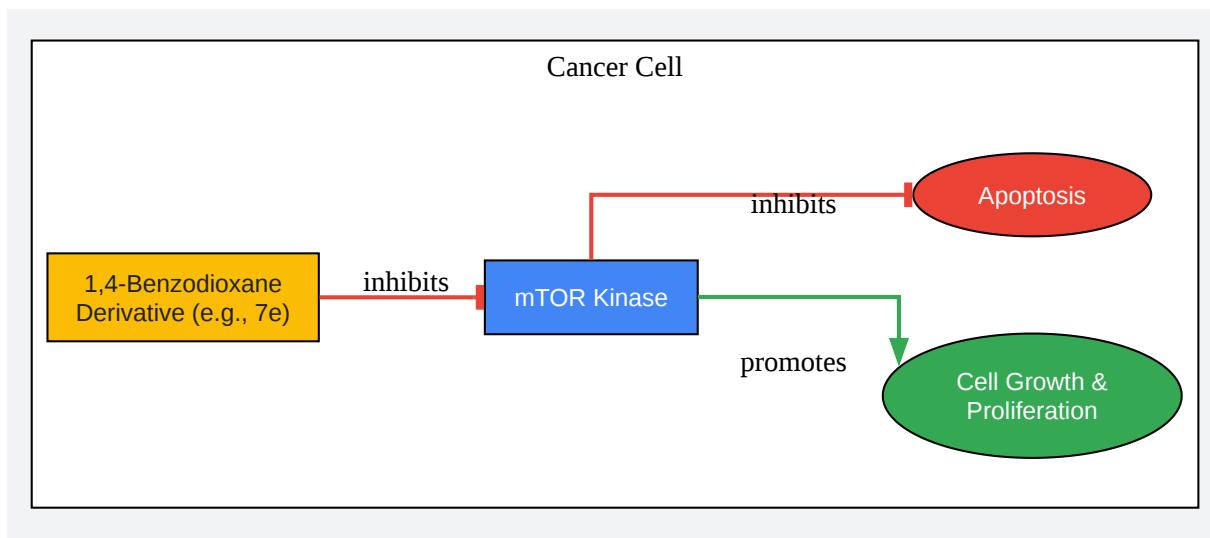
Data Presentation: Comparative Anticancer Potency

The following table summarizes the cytotoxic and inhibitory activities of selected 1,4-benzodioxane derivatives against various cancer cell lines.

Compound/Derivative	Target Cell Line(s)	Activity Type	Potency (IC ₅₀ /GI ₅₀ in μM)	Reference
Compound 7e (Hydrazone derivative)	MDA-MB-435 (Melanoma)	Growth Inhibition	GI ₅₀ : 0.20	[5]
M14 (Melanoma)	Growth Inhibition	GI ₅₀ : 0.46		[5]
SK-MEL-2 (Melanoma)	Growth Inhibition	GI ₅₀ : 0.57		[5]
UACC-62 (Melanoma)	Growth Inhibition	GI ₅₀ : 0.27		[5]
mTOR Kinase	Enzyme Inhibition	IC ₅₀ : 5.47		[5]
(R)-4 (Dioxane derivative)	PC-3 (Prostate)	Growth Inhibition	GI ₅₀ : 0.6	[7][8]
PC-3 (α1d-AR silenced)	Growth Inhibition	GI ₅₀ : 10.2		[7][8]
Compound 13 (Dioxane derivative)	PC-3 (Prostate)	Cytotoxicity	-	[9][10]
Compound 25 (Imidazolium salt hybrid)	K562 (Leukemia)	Cytotoxicity	IC ₅₀ : 1.06	[11]
SMMC-7721 (Hepatoma)	Cytotoxicity	IC ₅₀ : 1.10		[11]
A-549 (Lung)	Cytotoxicity	IC ₅₀ : 8.31		[11]
Compound 17 (Oxadiazole derivative)	HUVEC	Anti-proliferative	-	[6]

Featured Signaling Pathway: mTOR Inhibition

Several 1,4-benzodioxane derivatives exert their anticancer effects by targeting key signaling pathways. For instance, compound 7e has been identified as an inhibitor of the mTOR kinase, a critical regulator of cell growth and proliferation.^[5] Its inhibition leads to S-phase arrest in the cell cycle and ultimately induces apoptosis.^[5]



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Fig. 1: mTOR inhibition by a 1,4-benzodioxane derivative.

Another mechanism involves the $\alpha 1d$ -adrenoreceptor ($\alpha 1d$ -AR). The anticancer activity of derivative (R)-4 was found to be $\alpha 1d$ -AR-dependent, as its potency significantly decreased in prostate cancer cells where this receptor was silenced.^{[7][8][12]}

Experimental Protocols

In Vitro Cytotoxicity/Growth Inhibition Assay (NCI-60 Screen) The primary screening of compounds like the 1,4-benzodioxane-hydrazone series (7a-l) was performed against the NCI-60 panel of human tumor cell lines.^[5]

- **Cell Plating:** Cancer cells are plated in 96-well microtiter plates and incubated for 24 hours.
- **Compound Addition:** Test compounds are added at a specific concentration (e.g., 10 μ M) and incubated for a further 48 hours.^[5]

- Endpoint Measurement: The assay is terminated by fixing the cells and staining them with Sulforhodamine B (SRB), a protein-binding dye.
- Data Analysis: The optical density is read, which is proportional to the total cellular protein and thus the cell number. The GI_{50} (concentration causing 50% growth inhibition) is calculated.

In Vitro Kinase Inhibition Assay (mTOR)

- Assay Setup: The assay is typically performed in a microplate format using a recombinant mTOR kinase enzyme.
- Reaction: The enzyme, a substrate (e.g., a specific peptide), and ATP are incubated with varying concentrations of the test compound (e.g., compound 7e).[\[5\]](#)
- Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or luminescence (ADP-Glo assay).
- Analysis: The IC_{50} value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[\[5\]](#)

Antimicrobial Activity

The 1,4-benzodioxane scaffold is also present in compounds with significant antibacterial and antifungal properties.[\[13\]](#)[\[14\]](#) These derivatives often target essential prokaryotic enzymes not found in humans, making them attractive candidates for new antimicrobial agents.[\[13\]](#)

Data Presentation: Comparative Antimicrobial Potency

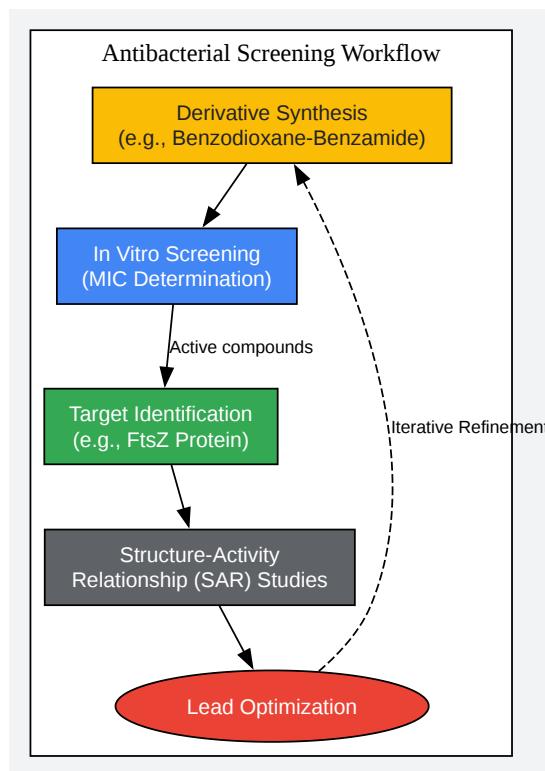
The table below highlights the Minimum Inhibitory Concentrations (MIC) of various 1,4-benzodioxane derivatives against different microbial strains.

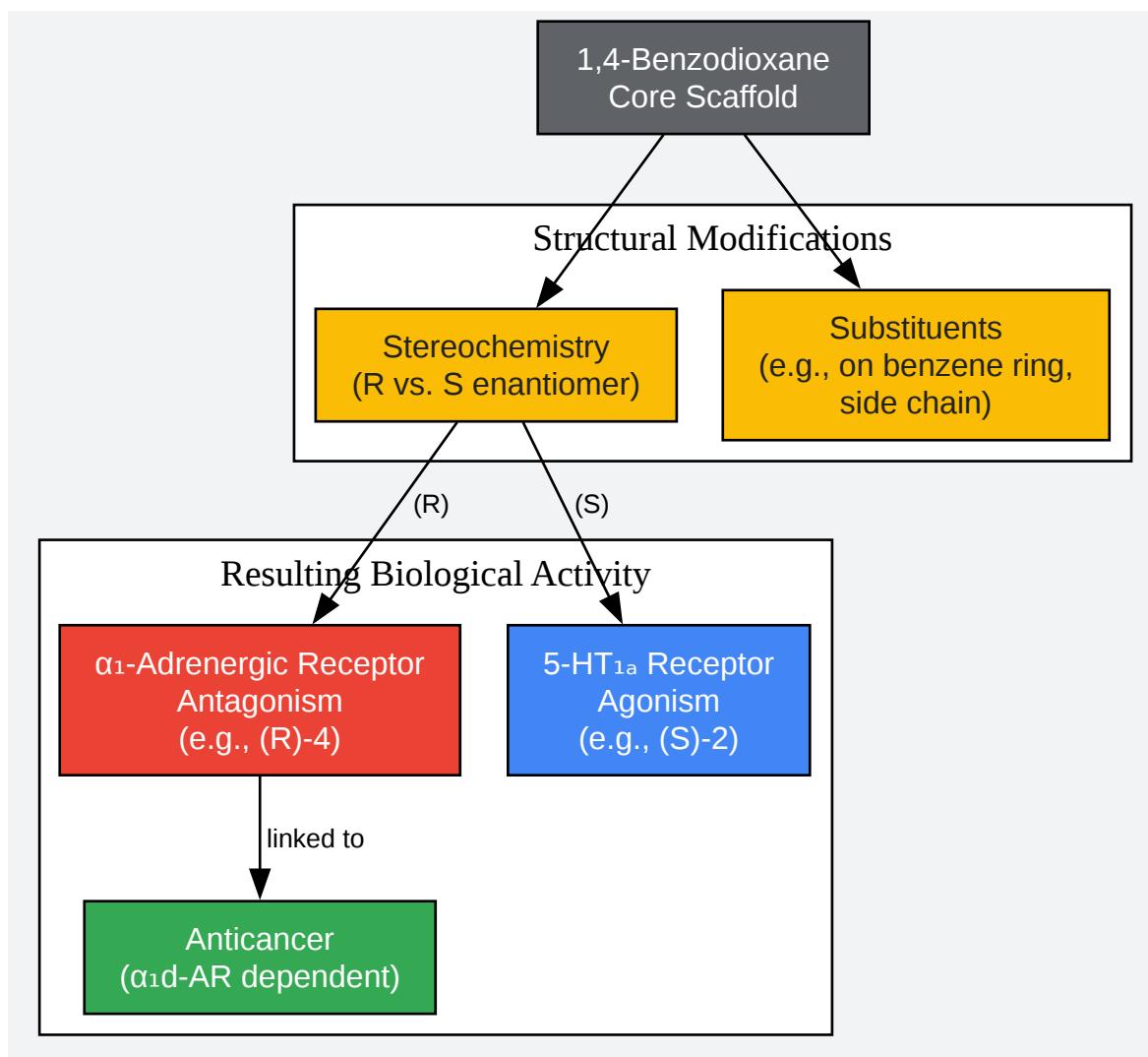
Compound/Derivative	Target Organism	Potency (MIC in $\mu\text{g/mL}$)	Reference
Compound 21 (Cinnamaldehyde hydrazone)	E. coli	1.5 - 6	[13]
P. aeruginosa	1.5 - 6	[13]	
S. aureus	1.5 - 6	[13]	
B. subtilis	1.5 - 6	[13]	
Compound 24 (Benzamide derivative)	MRSA (S. aureus)	0.39	[13]
VRE (E. faecalis)	25	[13]	
M. tuberculosis	8	[13]	
Compound 6b (Piperazine derivative)	Pathogenic Bacteria & Fungi	"Significant Activity"	[15][16]
Oxadiazole Derivatives	S. aureus, E. coli, B. subtilis	Comparable to Norfloxacin	[14][17]
A. niger, A. flavus, C. albicans	Better than Fluconazole	[14][17]	

Note: "Significant Activity" and "Comparable/Better" are qualitative descriptions from the source abstracts where specific MIC values were not provided.

Featured Mechanism: FtsZ Inhibition

A key target for some antibacterial 1,4-benzodioxane derivatives is the FtsZ protein. FtsZ is a crucial prokaryotic protein involved in bacterial cell division and is an attractive target for developing new antibiotics to combat resistance.[18] Benzodioxane-benzamides have been identified as potent FtsZ inhibitors.[13][18]





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